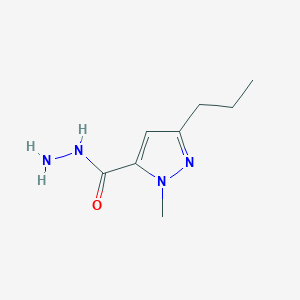
1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Vibrational Spectroscopic Investigations and Molecular Docking Studies
1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide and its derivatives have been extensively studied using vibrational spectroscopic methods. These studies provide insights into the molecular structure, electronic properties, and potential applications in industrial and biological contexts. Molecular docking studies suggest potential inhibitory effects on certain enzymes, indicating pharmaceutical applications (Pillai et al., 2017).
Antimicrobial Properties
Research on derivatives of this compound, such as oxadiazoles and pyrazoles, demonstrates significant antimicrobial activity. This suggests potential for developing new antimicrobial agents, with certain derivatives showing particularly effective results against various bacteria and fungi (Ningaiah et al., 2014).
Synthesis and Structural Studies
The synthesis and structural characterization of various derivatives, including crystal structure determination and spectroscopic analysis, are crucial areas of research. These studies provide a foundation for understanding the chemical properties and potential applications of these compounds (Karrouchi et al., 2021).
Coordination Behavior in Complexes
The coordination behavior of this compound derivatives with various metals has been explored. This research is vital for understanding the compound's role in forming complex molecular structures, which could have implications in material science and catalysis (Gupta et al., 2019).
Biological Evaluation and Molecular Docking
Studies include in vitro biological evaluations and molecular docking, which indicate potential for therapeutic applications. These compounds are investigated for their potential antioxidant, anti-diabetic, and anti-inflammatory properties, suggesting a broad spectrum of possible pharmaceutical uses (Karrouchi et al., 2020).
Properties
IUPAC Name |
2-methyl-5-propylpyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-4-6-5-7(8(13)10-9)12(2)11-6/h5H,3-4,9H2,1-2H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMSFJHSWGVYBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
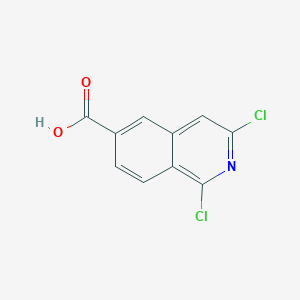
![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)
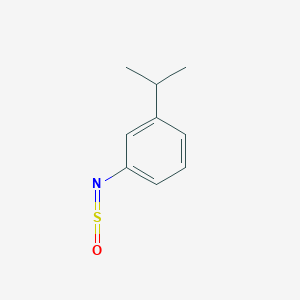
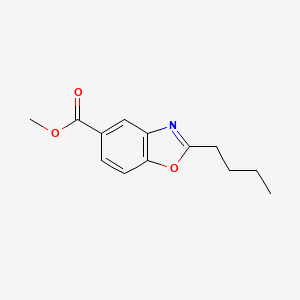
![Ethyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B1405614.png)
![2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405615.png)
![N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405616.png)
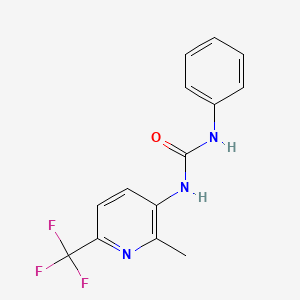
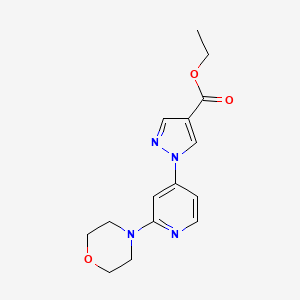

![2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B1405624.png)
![Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1405628.png)
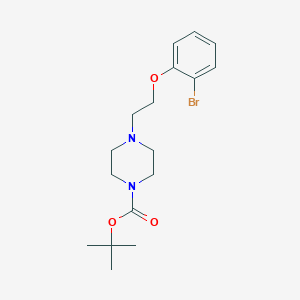
![1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid](/img/structure/B1405631.png)
